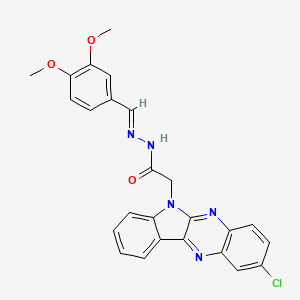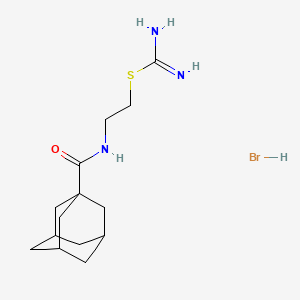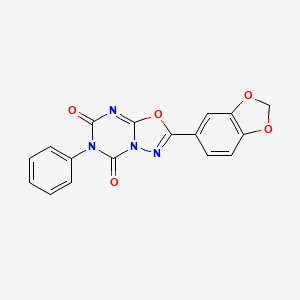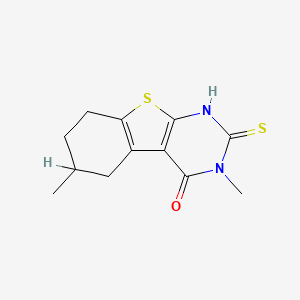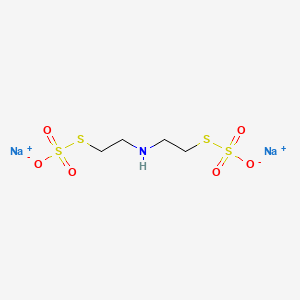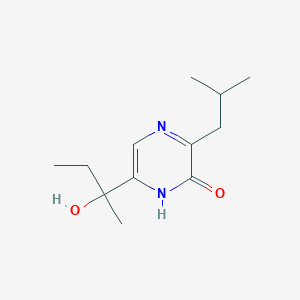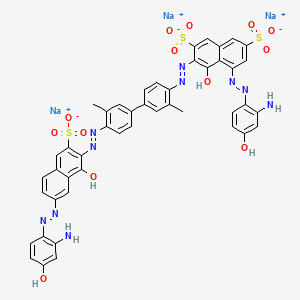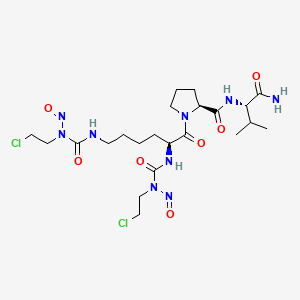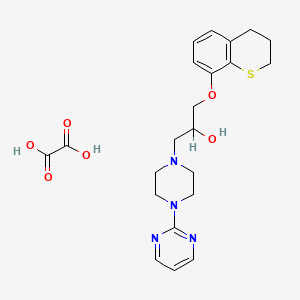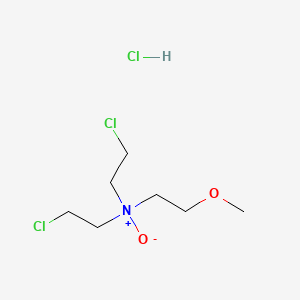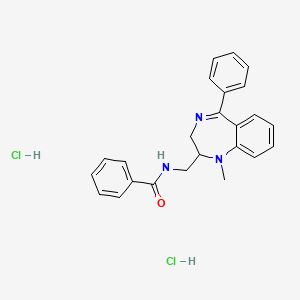
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((4-methoxyphenyl)methylene)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((4-methoxyphenyl)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . The unique structure of this compound, which includes a five-membered ring with two nitrogen atoms and one oxygen atom, makes it an interesting subject for scientific research.
准备方法
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization . For the specific compound , the synthetic route may involve the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde to form the hydrazone, which is then treated with carbon disulfide and a base to yield the oxadiazole-thione derivative . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
化学反应分析
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxadiazole-2-oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Medicine: Investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as acetylcholinesterase inhibitors, these compounds bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
相似化合物的比较
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other heterocyclic compounds, such as:
1,2,4-Oxadiazoles: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring.
1,3,4-Thiadiazoles: These compounds contain sulfur instead of oxygen in the ring.
1,3,4-Triazoles: These compounds have three nitrogen atoms in the ring. The uniqueness of 1,3,4-oxadiazole-2(3H)-thione derivatives lies in their specific biological activities and the versatility of their chemical reactions.
属性
CAS 编号 |
122351-99-9 |
|---|---|
分子式 |
C23H19N5O3S |
分子量 |
445.5 g/mol |
IUPAC 名称 |
4-methoxy-N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H19N5O3S/c1-29-19-11-5-15(6-12-19)21(26-25-18-9-13-20(30-2)14-10-18)24-17-7-3-16(4-8-17)22-27-28-23(32)31-22/h3-14H,1-2H3,(H,28,32) |
InChI 键 |
YQJVACDHQQPAHX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


